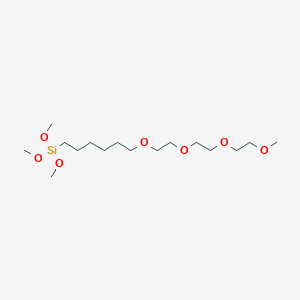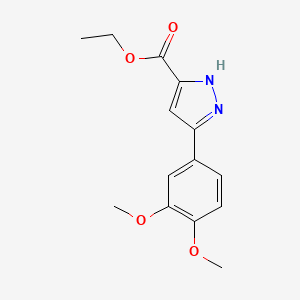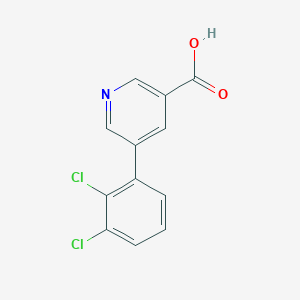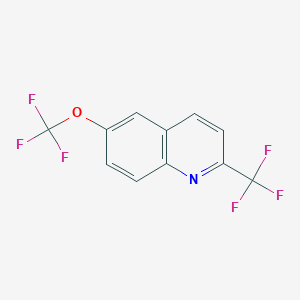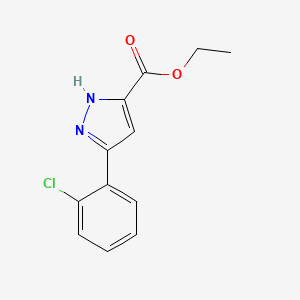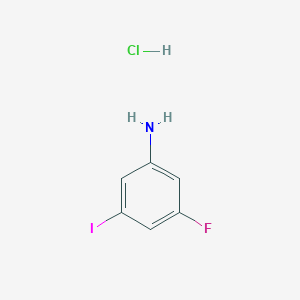
3-Fluoro-5-iodoaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodoaniline hydrochloride: is an organic compound with the molecular formula C6H5FIN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine and iodine atoms at the 3rd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodoaniline hydrochloride typically involves multiple steps. One common method includes the nitration of fluorobenzene to produce 3-fluoronitrobenzene, followed by iodination to yield 3-fluoro-5-iodonitrobenzene. The nitro group is then reduced to an amine group, resulting in 3-Fluoro-5-iodoaniline. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide or alkoxide ions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Products: Include nitroso and nitro derivatives.
Reduction Products: Primarily the amine form.
Coupling Products: Various biaryl or diaryl compounds.
Scientific Research Applications
Chemistry: 3-Fluoro-5-iodoaniline hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic amines with enzymes and receptors .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
- 3-Fluoro-2-iodoaniline hydrochloride
- 3-Chloro-5-iodoaniline
- 3-Fluoro-4-iodoaniline
Comparison: 3-Fluoro-5-iodoaniline hydrochloride is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern results in distinct chemical and biological properties compared to other similar compounds. For instance, the position of the halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability .
Properties
IUPAC Name |
3-fluoro-5-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUITXCEHINNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
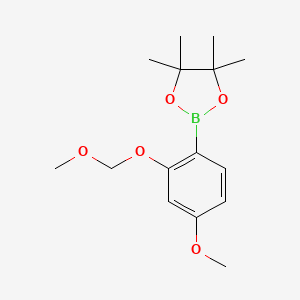
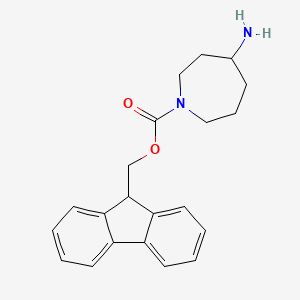
![(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/structure/B6338649.png)
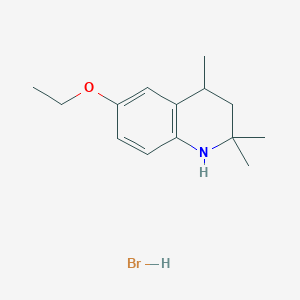
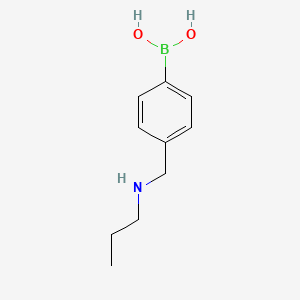
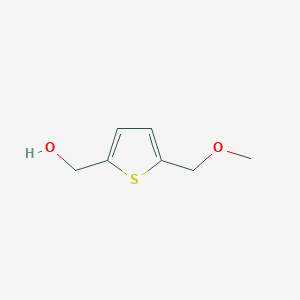
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
![7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine](/img/structure/B6338674.png)
